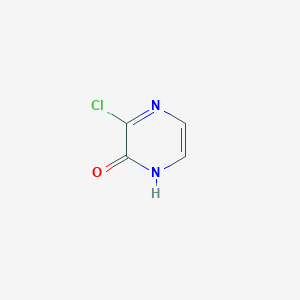

3-Chloropyrazin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBIIMNXROPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626844 | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-17-9 | |

| Record name | 3-Chloro-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Foundational Approaches to Pyrazinone Core Synthesis

The construction of the fundamental pyrazinone scaffold can be achieved through several established synthetic routes. These methods typically involve the formation of the heterocyclic ring from linear starting materials, providing a versatile platform for creating a wide array of pyrazinone derivatives.

A primary strategy for pyrazinone synthesis involves the ring closure of open-chain molecules that contain the necessary atoms to form the heterocyclic core. These methods are advantageous as they allow for the incorporation of desired substituents from the outset.

One early approach to the pyrazinone ring involves the condensation of an α-amino ketone or aldehyde with an α-haloacetyl halide. rsc.orgnih.gov In this method, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the pyrazinone ring, while the acid halide supplies the C-2 and C-3 atoms. rsc.orgnih.gov The initial condensation yields a ketoamide intermediate. rsc.org Subsequent treatment of this intermediate with ammonia (B1221849) leads to the formation of a dihydropyrazine, which is then oxidized by air to afford the final pyrazinone product. rsc.orgnih.gov A notable challenge with this procedure is the potential for self-condensation of the free α-amino ketone starting material. semanticscholar.org

A significant and widely used method for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org This reaction, first reported by R. G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring in a single step. rsc.orgsemanticscholar.org The versatility of this approach has led to numerous studies aimed at optimizing reaction conditions and exploring its regioselectivity for the synthesis of various bioactive molecules. rsc.orgsemanticscholar.org This method was instrumental in the synthesis and structural elucidation of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone). semanticscholar.org

| Reactant 1 | Reactant 2 | Key Bond Formations | Reference |

| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | N-1–C-6 and N-4–C-5 | rsc.orgsemanticscholar.org |

The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can also be achieved starting from 2-chloroketone oximes and α-amino acid esters. rsc.orgnih.govsemanticscholar.orgresearchgate.net This method constructs the pyrazinone core by forming the N-1–C-2 and N-4–C-5 bonds. rsc.orgsemanticscholar.org The reaction proceeds through an N-(2-oximinoalkyl)-amino acid ester intermediate. semanticscholar.org A series of subsequent steps, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally treatment with ammonia followed by ring oxidation, yields the target pyrazinone. semanticscholar.org This strategy has been successfully applied to the synthesis of natural products like deoxyaspergillic acid. rsc.orgsemanticscholar.org

Diketopiperazines, which are cyclic dipeptides, serve as precursors for the synthesis of 2(1H)-pyrazinones. semanticscholar.org The transformation can be accomplished by treating the diketopiperazine with phosphoryl chloride. semanticscholar.org This method directly converts the six-membered diamide (B1670390) ring into the pyrazinone structure. semanticscholar.org An alternative, two-step procedure involves chlorination of the diketopiperazine to form a dichloropyrazine, which is subsequently hydrolyzed with an alkali or sodium ethoxide followed by acid to yield the 2(1H)-pyrazinone. semanticscholar.org Symmetrical diketopiperazines, such as those derived from DL-alanine or DL-isoleucine, have been used to produce 3,6-dimethyl-2(1H)-pyrazinone and 3,6-(di-sec-butyl)-2(1H)-pyrazinone, respectively. semanticscholar.org

| Precursor | Reagent | Product | Reference |

| Diketopiperazine | Phosphoryl chloride | 2(1H)-Pyrazinone | semanticscholar.org |

| Diketopiperazine | 1. Chlorinating agent 2. Alkali/Acid | 2(1H)-Pyrazinone | semanticscholar.org |

A highly general and effective method for preparing 3,5-dihalo-2(1H)-pyrazinones, which are direct precursors to compounds like 3-Chloropyrazin-2(1H)-one, was developed by Vekemans and Hoornaert in 1983. rsc.orgnih.gov This approach, known as Hoornaert's method, involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide. rsc.orgnih.gov

The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone ring, is typically generated via a Strecker reaction from a primary amine, an aldehyde, and a cyanide source. rsc.org The reaction mechanism begins with the acylation of the α-aminonitrile by the oxalyl halide to form an oxamoyl halide. rsc.orgnih.gov This is followed by the addition of HX to the nitrile group and tautomerization to an enamine. Subsequent cyclization affords a pyrazine-2,3-dione intermediate. rsc.orgnih.gov This intermediate then reacts with the excess oxalyl halide, leading to the introduction of a halogen atom at the C-3 position and yielding the 3,5-dihalo-2(1H)-pyrazinone. rsc.orgnih.gov

The utility of Hoornaert's method has been enhanced through the use of microwave irradiation (MWI), which significantly reduces reaction times. rsc.orgsemanticscholar.org Researchers have developed rapid, one-pot, two-step protocols that combine a microwave-assisted Strecker reaction to form the α-aminonitrile with the subsequent cyclization with oxalyl chloride under microwave conditions. rsc.orgsemanticscholar.org These 3,5-dihalo-2(1H)-pyrazinone products are versatile intermediates, as the halogen at the C-3 position can be selectively derivatized through various nucleophilic substitution and metal-catalyzed coupling reactions. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

| α-Aminonitrile | Oxalyl Halide (excess) | 3,5-Dihalo-2(1H)-pyrazinone | General method for halogenated pyrazinones | rsc.orgnih.gov |

Cyclization of Acyclic Precursors

Regioselective Chlorination Techniques for Pyrazinone Derivatives

The introduction of a chlorine atom at a specific position on the pyrazinone ring is a critical step in the synthesis of many targeted molecules. Regioselective chlorination allows for the precise control of the molecular architecture, which is paramount for achieving desired pharmacological properties.

Electrophilic Substitution with Chlorinating Agents (e.g., POCl₃, SOCl₂)

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are powerful chlorinating agents frequently utilized for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. In the context of pyrazinone derivatives, these reagents facilitate electrophilic substitution reactions. For instance, the treatment of diketopiperazines with phosphoryl chloride can lead to the formation of chloropyrazinones. rsc.org This transformation is exemplified by the synthesis of 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone from DL-leucyl-isoleucyl anhydride, where POCl₃ is the key reagent. rsc.org

A solvent-free approach for the chlorination of various hydroxy-containing nitrogen heterocycles, including pyrazinones, has been developed using equimolar POCl₃ in a sealed reactor at high temperatures with pyridine (B92270) as a base. This method is noted for its efficiency, high yields, and suitability for large-scale preparations.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Hydroxypyrimidine | POCl₃, Pyridine | 140-160 °C, 2h | Chloropyrimidine | High |

| 2-Hydroxyquinoxaline | POCl₃, Pyridine | 140-160 °C, 2h | 2-Chloroquinoxaline | 94 |

| 2,3-Dihydroxyquinoxaline | POCl₃, Pyridine | 140-160 °C, 2h | 2,3-Dichloroquinoxaline | 86 |

The reaction mechanism with SOCl₂ often involves the formation of a chlorosulfite intermediate. In the presence of a base like pyridine, the reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration if a chiral center is present.

Direct Synthesis and Derivatization of this compound

The direct synthesis and subsequent derivatization of this compound are crucial for creating a diverse library of compounds for biological screening. These methods focus on building the pyrazinone core with the chlorine atom already in place or on modifying the synthesized chloropyrazinone.

N-Alkylation Strategies (e.g., Direct N-alkylation with alkyl halides)

The N-alkylation of the pyrazinone ring is a common strategy to introduce various substituents at the N-1 position, which can significantly influence the molecule's biological activity. Direct N-alkylation with alkyl halides is a fundamental transformation in organic synthesis. Typically, this reaction is carried out in the presence of a base to deprotonate the nitrogen atom, making it more nucleophilic.

While specific examples of the direct N-alkylation of this compound are not extensively detailed in the provided search results, the general principles of N-alkylation of heterocyclic compounds are well-established. For related heterocycles like pyrazoles, N-alkylation is commonly achieved under basic conditions with an alkyl halide electrophile. Alternative methods, such as those based on the Mitsunobu reaction or transition metal catalysis, have also been developed for N-alkylation of pyrazoles.

A novel metallaphotoredox approach has been reported for the general N-alkylation of various N-nucleophiles with alkyl bromides at room temperature. This copper-catalyzed, visible-light-induced protocol utilizes a halogen abstraction-radical capture (HARC) mechanism and is compatible with a wide range of functional groups. This innovative method could potentially be applied to the N-alkylation of this compound.

Synthesis of Halogenated Pyrazinones (e.g., 3,5-dichloro-2(1H)-pyrazinone)

The synthesis of dihalogenated pyrazinones, such as 3,5-dichloro-2(1H)-pyrazinone, is a significant area of research as these compounds serve as versatile intermediates for further functionalization. A widely used method for the preparation of 3,5-dihalo-2(1H)-pyrazinones was reported by Hoornaert and coworkers. rsc.org This method involves the treatment of an α-aminonitrile with an excess of an oxalyl halide. rsc.org The α-aminonitrile, which provides the N-1 and C-6 substituents of the pyrazinone core, is typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.org

The reaction of the α-aminonitrile with oxalyl chloride proceeds through the formation of an oxamoyl chloride, followed by cyclization to a pyrazine-2,3-dione intermediate. This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position. The addition of a catalytic amount of DMF can accelerate this halogenation step. rsc.org

Advanced Synthetic Approaches and Innovations

To improve the efficiency, yield, and environmental friendliness of synthetic processes, advanced techniques such as microwave-assisted organic synthesis have been increasingly adopted.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.

The synthesis of 3,5-diaryl-2(1H)-pyrazinones has been achieved via microwave irradiation, showcasing the utility of this technique in constructing the pyrazinone core. rsc.org Furthermore, the Hoornaert method for synthesizing 3,5-dichloro-2(1H)-pyrazinones has been adapted for microwave conditions. A rapid one-pot, two-step protocol has been developed that involves a microwave-assisted Strecker reaction to form the α-aminonitrile, followed by cyclization with oxalyl chloride under microwave irradiation. rsc.orgrsc.org This microwave-assisted approach dramatically reduces the reaction time compared to conventional heating methods. rsc.org

The following table summarizes the optimization of a microwave-assisted one-pot synthesis of pyrazolone (B3327878) derivatives, a related class of heterocyclic compounds, demonstrating the typical parameters investigated in such studies.

| Entry | Power (W) | Time (min) | Yield (%) |

| 1 | 210 | 10 | 45 |

| 2 | 420 | 10 | 71 |

| 3 | 630 | 10 | 65 |

| 4 | 420 | 5 | 54 |

| 5 | 420 | 15 | 62 |

Sonochemical Synthesis and Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green and sustainable chemistry. nih.gov The use of ultrasonic irradiation can significantly enhance reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating methods. nih.govnih.gov This enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to a more efficient energy transfer and mass transport. nih.gov

In the context of chloropyrazine chemistry, ultrasound has been effectively employed in the synthesis of 2-alkynyl 3-chloropyrazine derivatives. nih.gov A notable application is the ultrasound-assisted, copper-catalyzed coupling of 2,3-dichloropyrazine (B116531) with various terminal alkynes. nih.gov This method provides a rapid and environmentally safer route, utilizing polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and avoiding the need for co-catalysts. nih.gov The reaction proceeds smoothly under mild conditions, demonstrating the utility of sonochemistry in expediting the synthesis of valuable pyrazine (B50134) derivatives. nih.gov While conventional heating might require several hours, ultrasound-assisted methods can often reduce reaction times to minutes or a few hours. nih.govmdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most important and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. clockss.orglibretexts.org These reactions are instrumental in the derivatization of the this compound core, where the chlorine atom serves as an effective leaving group for coupling with a wide array of nucleophiles and organometallic reagents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. libretexts.orgwikipedia.org This transformation is exceptionally valuable for derivatizing heterocyclic compounds where classical nucleophilic aromatic substitution (SNAr) reactions are inefficient. acsgcipr.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

This methodology is a powerful strategy for introducing primary and secondary amines at the C3 position of the pyrazinone ring system. The reaction is compatible with a broad range of functional groups and can be used to synthesize a diverse library of N-aryl and N-alkyl aminopyrazine derivatives, which are common structural motifs in pharmacologically active compounds. nih.gov The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability and high efficiency of this reaction. wikipedia.org

Beyond C-N bond formation, palladium catalysis enables a variety of cross-coupling reactions for introducing new carbon-based substituents onto the pyrazine ring. clockss.org The Suzuki-Miyaura coupling, which pairs aryl or vinyl boronic acids with organic halides, is a prominent example used to form C-C bonds. bohrium.com

Research has shown that chloropyrazines, including derivatives of this compound, can be effectively coupled with various aromatic heterocycles and arylboronic acids. clockss.orgbohrium.comjst.go.jp These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or specialized palladium(II) ONO pincer complexes, in the presence of a base. clockss.orgbohrium.com The versatility of these methods allows for the incorporation of a wide range of substituents, including furans, thiophenes, pyrroles, and various aryl groups, affording the corresponding coupling products in moderate to good yields. clockss.org

| Chloropyrazine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3,6-Dialkyl-2-chloropyrazines | Furan | Pd(PPh₃)₄ / AcOK | Moderate to Good | clockss.org |

| 3,6-Dialkyl-2-chloropyrazines | Thiophene | Pd(PPh₃)₄ / AcOK | Moderate to Good | clockss.org |

| 2-Chloropyrazine (B57796) | Phenylboronic acid | [Pd(L)(PPh₃)] ONO Pincer Complex | Excellent | bohrium.com |

| 2-Chloro-3,6-dialkylpyrazines | 1-Tosylindole | Palladium Catalyst | Good | jst.go.jp |

Copper-catalyzed coupling reactions provide a complementary approach to palladium-based methods, particularly for the synthesis of alkynyl derivatives. The Sonogashira coupling, which traditionally uses both palladium and copper catalysts, can often be performed effectively using only a copper catalyst for certain substrates.

A specific and efficient method has been developed for the synthesis of 2-alkynyl 3-chloropyrazine derivatives via a copper-catalyzed C-C bond-forming reaction under ultrasound irradiation. nih.gov This reaction couples 2,3-dichloropyrazine with various commercially available terminal alkynes. The catalytic system typically consists of copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and potassium carbonate (K₂CO₃) in PEG-400 as the solvent. nih.gov The reaction proceeds smoothly, though yields can sometimes be moderate due to side reactions such as the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is also promoted by copper salts. nih.gov

| Terminal Alkyne | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Propargyl alcohol | CuI, PPh₃, K₂CO₃ | PEG-400, Ultrasound | 3-(3-Chloropyrazin-2-yl)prop-2-yn-1-ol | Good |

| 1-Hexyne | CuI, PPh₃, K₂CO₃ | PEG-400, Ultrasound | 2-(Hex-1-yn-1-yl)-3-chloropyrazine | Acceptable |

| Phenylacetylene | CuI, PPh₃, K₂CO₃ | PEG-400, Ultrasound | 2-(Phenylethynyl)-3-chloropyrazine | Good |

| 3,3-Dimethylbut-1-yne | CuI, PPh₃, K₂CO₃ | PEG-400, Ultrasound | 2-(3,3-Dimethylbut-1-yn-1-yl)-3-chloropyrazine | Acceptable |

Multi-Step Organic Reaction Sequences

The synthesis of complex this compound derivatives often relies on multi-step reaction sequences. These sequences can be designed either to construct the core pyrazinone ring from acyclic precursors or to elaborate a pre-existing chloropyrazine structure through a series of functional group interconversions and substitutions.

One fundamental multi-step approach involves the construction of the 3,5-dihalo-2(1H)-pyrazinone ring. nih.gov This synthesis begins with the nucleophilic substitution of a chloroacetonitrile (B46850) with a primary amine to form an α-aminonitrile. nih.gov This intermediate is then acylated with an oxalyl halide. The subsequent cyclization and reaction with excess oxalyl halide afford the dihalogenated pyrazinone core. nih.gov

Alternatively, multi-step sequences are used to derivatize an existing chloropyrazine scaffold. For example, 3-chloropyrazine-2-carbonitrile (B110518) can serve as a versatile starting material. mdpi.com A two-step sequence can involve the partial hydrolysis of the nitrile group to a carboxamide under controlled pH and temperature, yielding 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com This intermediate can then undergo further reactions, such as nucleophilic substitution of the chlorine atom with various amines, like substituted benzylamines, to produce a range of functionalized pyrazinamide (B1679903) derivatives. mdpi.com

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Chlorine Atomcymitquimica.com

The chlorine atom at the 3-position of the pyrazinone ring is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comwikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org

Aminodehalogenation Reactions

Aminodehalogenation, the replacement of the chlorine atom with an amino group, is a well-documented reaction of 3-chloropyrazin-2(1H)-one and its derivatives. mdpi.commdpi.com This transformation is typically achieved by reacting the chloropyrazinone with a primary or secondary amine, often in the presence of a base. mdpi.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these reactions. mdpi.comsciforum.net

For instance, the reaction of 3-chloropyrazin-2-carboxamide with various benzylamines under microwave irradiation in the presence of pyridine (B92270) as a base and methanol (B129727) as a solvent affords a series of 3-benzylaminopyrazine-2-carboxamides in good yields. mdpi.com

Table 1: Examples of Aminodehalogenation Reactions of 3-Chloropyrazin-2-carboxamide Derivatives mdpi.commdpi.com

| Starting Material | Amine | Product | Yield (%) |

| 3-chloropyrazine-2-carboxamide (B1267238) | 4-methylbenzylamine | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Not specified |

| 3-chloropyrazine-2-carboxamide | 2-chlorobenzylamine | 3-[(2-chlorobenzyl)amino]pyrazine-2-carboxamide | 80 |

| N-methyl-3-chloropyrazine-2-carboxamide | hexylamine | N-methyl-3-(hexylamino)pyrazine-2-carboxamide | 41-98 |

| N-methyl-3-chloropyrazine-2-carboxamide | heptylamine | N-methyl-3-(heptylamino)pyrazine-2-carboxamide | 41-98 |

| N-methyl-3-chloropyrazine-2-carboxamide | octylamine | N-methyl-3-(octylamino)pyrazine-2-carboxamide | 41-98 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Aromatic Nucleophilic Substitution with Carbon-Based Nucleophiles (e.g., malononitrile)

The chlorine atom of the pyrazinone ring can also be displaced by carbon-based nucleophiles. A notable example is the reaction with malononitrile (B47326). The reaction of 2,3-dichloropyrazine (B116531) with malononitrile in the presence of potassium carbonate in DMSO yields 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile. nih.goviucr.orgresearchgate.netresearchgate.net This reaction proceeds via an aromatic nucleophilic substitution mechanism where the malononitrile anion acts as the nucleophile. nih.gov

Stereochemical Aspects of Nucleophilic Substitution

The nucleophilic aromatic substitution on the planar pyrazinone ring does not involve the formation of a chiral center at the substitution site. The reaction proceeds through a planar, resonance-stabilized Meisenheimer intermediate. wikipedia.orglibretexts.org Therefore, if the starting chloropyrazinone and the incoming nucleophile are achiral, the resulting product will also be achiral. If either the pyrazinone or the nucleophile contains a stereocenter that is not involved in the reaction, its configuration will be retained in the product.

Cyclization Processes Involving the Pyrazinone Moietycymitquimica.com

The pyrazinone ring system of this compound can participate in cyclization reactions to form fused heterocyclic systems. evitachem.comresearchgate.netnumberanalytics.com These reactions often involve the initial nucleophilic substitution of the chlorine atom, followed by an intramolecular reaction of the newly introduced substituent with another part of the pyrazinone ring. For example, condensation of 2-amino-3-chloropyrazine (B41553) with α-bromo aryl ketones, followed by acid-induced cyclization, leads to the formation of 3-aryl-8-chloroimidazo[1,2-a]pyrazines. nih.gov

Hydrolysis and Oxidation Patternscymitquimica.com

Like many chlorinated heterocyclic compounds, this compound may be susceptible to hydrolysis, particularly under basic conditions, which would lead to the corresponding 3-hydroxypyrazin-2(1H)-one. cymitquimica.com The pyrazinone ring itself can also be subject to oxidation, although specific studies on the oxidation patterns of this compound are not extensively detailed in the provided search results.

Reactivity Patterns of Chlorinated Heterocyclic Systems

The reactivity of this compound is characteristic of chlorinated N-heterocyclic systems. digitellinc.com The presence of nitrogen atoms in the ring activates the system towards nucleophilic aromatic substitution, making it more reactive than its carbocyclic analogue, chlorobenzene. wikipedia.orgmasterorganicchemistry.com Pyridines, for example, are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions to the nitrogen atom, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen. wikipedia.org In this compound, the presence of two nitrogen atoms and an adjacent carbonyl group further enhances this effect, making the chlorine atom highly susceptible to displacement by nucleophiles. wikipedia.org The reactivity of such systems is often exploited in the synthesis of a wide range of functionalized heterocyclic compounds. nih.gov

Mechanistic Insights into Complex Reaction Pathways (e.g., S_N(ANRORC) mechanisms in related heterocycles)

Beyond simple nucleophilic substitution (SNAr), heterocyclic compounds like pyrazinones can engage in more complex reaction pathways. One of the most significant is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is crucial for explaining product formation in nucleophilic substitutions on many electron-deficient heterocyclic systems, particularly in medicinal chemistry. wikipedia.org

The SN(ANRORC) mechanism was extensively studied in the amination of substituted pyrimidines and triazines. wikipedia.orgscispace.com For example, the reaction of 4-phenyl-6-bromopyrimidine with sodium amide in liquid ammonia (B1221849) yields 4-phenyl-6-aminopyrimidine. wikipedia.org The formation of an aryne intermediate is ruled out, as it would lead to a mixture of products. wikipedia.org Instead, the reaction proceeds through the initial addition of the amide nucleophile to an electrophilic carbon atom of the ring (C-6), followed by the opening of the pyrimidine (B1678525) ring to form an open-chain intermediate. wikipedia.org Subsequent recyclization and elimination of the leaving group lead to the final substituted product. wikipedia.org

Evidence for this pathway comes from several key observations:

Isolation of Intermediates : With certain nucleophiles, the ring-opened intermediate can be isolated. wikipedia.org

Isotope Labeling : When the pyrimidine ring is labeled with deuterium, the label is lost in the product, which is consistent with the tautomerization possible in the ring-opened state. wikipedia.org

Isotope Scrambling : Experiments using 15N-labeled pyrimidines show that a ring nitrogen atom is displaced to an exocyclic position in the final product, providing definitive proof of the ring-opening and closing sequence. wikipedia.org

While the SN(ANRORC) mechanism has not been explicitly detailed for this compound itself in the reviewed literature, its occurrence in structurally related heterocycles is well-documented. Research on the rearrangement of quinoxalin-2-ones, which contain a pyrazinone ring fused to a benzene (B151609) ring, has proposed an intramolecular SN(ANRORC) type mechanism. researchgate.net Scientists have suggested that since the pyrazine (B50134) portion of the quinoxalinone is responsible for the rearrangement, it is plausible that simpler pyrazinone derivatives could undergo similar transformations. researchgate.net This suggests that under specific conditions, particularly with strong nucleophiles like the amide ion, this compound could react via an SN(ANRORC) pathway, leading to products that might not be predicted by a standard SNAr mechanism.

Table 1: Comparison of Nucleophilic Substitution Mechanisms in Heterocycles This table is interactive. You can sort and filter the data.

| Mechanism | Key Feature | Intermediate | Isotope Scrambling | Typical Systems |

|---|---|---|---|---|

| SNAr | Addition-Elimination | Meisenheimer Complex | No | Activated Aryl Halides |

| SN(ANRORC) | Addition, Ring Opening, Ring Closure | Open-Chain Species | Yes | Pyrimidines, Triazines |

Table 2: Investigated Reactions in Related Pyrazine Systems This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | Nucleophilic Substitution | 3-(Benzylamino)pyrazine-2-carboxamides | nih.gov |

| 3,5-Dihalo-2(1H)-pyrazinones | Various Nucleophiles | Nucleophilic Substitution | 3-Substituted-5-halo-2(1H)-pyrazinones | rsc.org |

| 4-Phenyl-6-bromopyrimidine | KNH2/NH3 | SN(ANRORC) | 4-Phenyl-6-aminopyrimidine | wikipedia.org |

| 2-X-4,6-diphenyl-1,3,5-triazine | KNH2/NH3 | SN(ANRORC) / SN(AE) | 2-Amino-4,6-diphenyl-1,3,5-triazine | scispace.com |

Applications in Medicinal Chemistry

Role as a Precursor and Scaffold in Drug Design and Synthesis

The pyrazine (B50134) ring is a key structural motif found in numerous biologically active molecules. 3-Chloropyrazin-2(1H)-one, and its derivatives like 3-chloropyrazine-2-carboxamide (B1267238), serve as crucial starting materials for the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution reactions, enabling the introduction of various substituents and the construction of diverse chemical libraries. This strategic positioning of the chlorine atom makes it an ideal handle for molecular modifications aimed at optimizing pharmacological properties.

Researchers have utilized this compound as a scaffold to develop inhibitors for various enzymes. For instance, it has been a foundational structure for creating novel inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers. The core structure of 3-pyrazine-2-yl-oxazolidin-2-ones, derived from the pyrazine precursor, has shown effective suppression of D-2-hydroxyglutarate (D-2-HG) production in cells with IDH1 mutations nih.gov. This highlights the utility of the this compound framework in generating targeted therapies.

Antimicrobial Research

One of the most significant areas of investigation for derivatives of this compound is in the field of antimicrobial research, with a particular focus on antitubercular and antibacterial activities.

Derivatives of this compound have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of N-substituted 3-aminopyrazine-2-carboxamides, synthesized from the corresponding 3-chloro precursor, showed promising results against the H37Rv strain of M. tuberculosis. The most active of these compounds was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL researchgate.net.

Further studies on substituted N-benzyl-3-chloropyrazine-2-carboxamides also revealed potent antitubercular effects. Specifically, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, with MIC values of 12.5 µg/mL nih.gov. Another study highlighted 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a significant MIC of 6 µM against the same strain mdpi.comnih.gov.

| Compound | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | 46 | researchgate.net |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | - | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | - | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | - | 6 | mdpi.comnih.gov |

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of these compounds. For benzylamino derivatives of 3-chloropyrazine-2-carboxamide, the nature and position of substituents on the benzyl ring significantly influence their activity. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines has yielded a series of compounds with varying degrees of efficacy mdpi.comnih.gov.

The enzyme enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a key component of the mycobacterial type II fatty acid biosynthesis (FASII) pathway and a primary target for the frontline anti-TB drug isoniazid nih.govnih.gov. Consequently, direct inhibitors of InhA are of great interest, especially for combating isoniazid-resistant strains of M. tuberculosis nih.govnih.gov.

Molecular docking studies have been employed to investigate the potential binding interactions of this compound derivatives with InhA. These computational analyses suggest that active compounds from this class can fit into the active site of InhA and share common binding interactions with known inhibitors of the enzyme mdpi.comnih.gov. For instance, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide has been docked into several conformations of InhA, revealing its capability to form hydrogen bond interactions that are typical for many known InhA inhibitors nih.gov. This provides a plausible mechanism of action for their antitubercular activity.

While the primary focus of research on this compound derivatives has been on their antibacterial and antitubercular properties, the broader class of pyrazine-containing compounds has been investigated for various biological activities. The inhibition of Photosystem II (PSII) is a mechanism of action for many herbicides, which act by blocking the electron transport chain in chloroplasts researchgate.netucanr.edu. This leads to the cessation of CO2 fixation and the production of reactive oxygen species that cause cellular damage ucanr.edu. While the direct inhibition of PSII by this compound derivatives in microbial systems is not extensively documented in the provided context, it represents a potential, though less explored, mechanism of antimicrobial action, particularly in photosynthetic microorganisms.

In addition to their potent effects against M. tuberculosis, derivatives of this compound have been evaluated for their broader antibacterial activity against both Gram-positive and Gram-negative bacteria.

The series of substituted N-benzyl-3-chloropyrazine-2-carboxamides demonstrated interesting activity against Gram-positive strains. The most active compound in this series was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which showed a MIC of 7.81 µM against Staphylococcus aureus and 15.62 µM against Staphylococcus epidermidis nih.gov. Other studies have reported moderate to low activity against Enterococcus faecalis, with MIC values ranging from 62.5 µM to 125 µM, and against Staphylococcus aureus, with a mean activity of 31.25 µM for some derivatives mdpi.comnih.gov.

Among N-substituted 3-aminopyrazine-2-carboxamides, antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl derivatives. The antibacterial efficacy of the alkyl derivatives was found to increase with the length of the carbon side chain researchgate.net. For instance, the derivative with an eight-carbon alkyl chain exhibited the highest antibacterial activity with a MIC of 62.5 µM researchgate.net.

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | nih.gov |

| Various 3-benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | 62.5 - 125 | mdpi.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide and 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 | mdpi.com |

| 3-amino-N-octylpyrazine-2-carboxamide | Various | 62.5 | researchgate.net |

Antifungal and Antiviral Activity Evaluation

While research into the direct antifungal and antiviral properties of this compound is ongoing, studies on related pyrazinone and pyrazole (B372694) derivatives have shown promising results. For instance, a novel pyrazinone derivative produced by Streptomyces anulatus has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of the pyrazinone core structure as a basis for developing new antibacterial and antifungal agents. However, a study focused on derivatives of 3-chloropyrazine-2-carboxamide, a closely related compound, found no significant antifungal activity against the tested fungal strains.

In the realm of antiviral research, various pyrazole derivatives have been investigated for their activity against a range of viruses, indicating the potential of this class of heterocyclic compounds in antiviral drug discovery. The pyrazinone scaffold itself is a key component in the synthesis of numerous bioactive molecules, suggesting that derivatives of this compound could be tailored to exhibit specific antiviral effects. Further investigation is required to fully elucidate the antifungal and antiviral spectrum of compounds directly derived from this compound.

Anticancer Research

Derivatives of pyrazinone and related heterocyclic structures have been a focal point of anticancer research, with studies demonstrating their ability to induce programmed cell death, or apoptosis, in various cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

The induction of apoptosis is a key mechanism for many anticancer therapies. Research has shown that certain pyrazole derivatives can effectively induce apoptosis in breast cancer cell lines, including the well-characterized MCF-7 cell line. nih.gov For example, a study on new 4-arylazo-3,5-diamino-1H-pyrazole derivatives demonstrated their ability to inhibit the proliferation of MCF-7 cells by inducing apoptosis. nih.gov These findings suggest that the pyrazole scaffold, which can be synthesized from pyrazinone precursors, is a promising framework for the development of novel apoptotic agents for breast cancer treatment.

Activation of Caspase Pathways

The apoptotic process is executed by a family of proteases known as caspases. The activation of these enzymes is a hallmark of apoptosis. Studies on various heterocyclic compounds have shown their ability to activate key caspases, such as caspase-3, leading to the dismantling of the cancer cell. For instance, the antiproliferative activity of certain benzochromene derivatives was found to be linked to their ability to elevate the expression and activity of caspase-3. This activation of the caspase cascade is a crucial step in the therapeutic efficacy of these compounds.

Specific Antiproliferative Mechanisms

Beyond the general induction of apoptosis, research has explored more specific mechanisms by which pyrazinone-related compounds can inhibit cancer cell proliferation. These mechanisms include the antagonism of chemokine receptors and the inhibition of critical cellular kinases.

CXCR3 Antagonism: The CXCR3 receptor is implicated in the inflammation and metastasis of certain cancers. Imidazo-pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor, suggesting a potential therapeutic application in cancers where this receptor plays a key role. nih.gov

CB1 Antagonism: The cannabinoid-1 (CB1) receptor has also been investigated as a target in cancer therapy. Pyrazole derivatives, structurally related to the CB1 antagonist rimonabant, have been extensively studied. mdpi.comjbclinpharm.org The development of peripherally restricted CB1 antagonists is an active area of research to mitigate central nervous system side effects while retaining therapeutic benefits. nih.govresearchgate.net

c-Src Inhibition: The c-Src tyrosine kinase is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor growth and metastasis. Pyridin-2(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. chapman.edunih.govuri.edu One study identified a compound that exhibited the highest c-Src kinase inhibition with an IC50 value of 12.5 μM, providing a basis for the further development of this scaffold as c-Src inhibitors. chapman.edunih.govuri.edu

Neuroprotective Effects and Mechanisms

Research into pyrazinone and pyrazolone (B3327878) derivatives has revealed their potential as neuroprotective agents, particularly in the context of neurodegenerative diseases characterized by oxidative stress. Studies have shown that these compounds can protect neuronal cells from damage induced by neurotoxins. nih.govnih.gov The proposed mechanism for this neuroprotection often involves the reduction of oxidative stress markers. By mitigating the damaging effects of reactive oxygen species (ROS), these compounds help to preserve neuronal function and viability. For instance, certain pyrazolone derivatives have been shown to ameliorate seizures and neuroinflammation by regulating pathways associated with oxidative stress, such as the NF-κB/TNF-α/ROS pathway. nih.gov This suggests that derivatives of this compound could be explored for their potential to improve cognitive function and combat the neuronal damage seen in conditions like Parkinson's and Alzheimer's disease.

Development of Receptor Antagonists and Inhibitors

The versatile chemical nature of the pyrazinone scaffold makes it an excellent starting point for the synthesis of targeted inhibitors for various enzymes and receptors implicated in disease.

Cathepsin C Inhibitors: Cathepsin C is a lysosomal cysteine protease that plays a role in the activation of serine proteases involved in inflammatory processes. The development of cathepsin C inhibitors is a promising therapeutic strategy for a range of inflammatory diseases. While direct synthesis from this compound is not explicitly detailed in the provided context, the broader class of heterocyclic compounds is being actively investigated for this purpose.

c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. The pyrazine ring is a key feature in several potent c-Met inhibitors. For example, imidazo-pyrazine derivatives have been developed as potent CXCR3 antagonists, showcasing the utility of this core structure. nih.gov Furthermore, the discovery of pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-terminal Src Kinase (CSK), which is related to c-Src, further underscores the potential of pyrazinone-like structures in kinase inhibitor design. nih.gov

Applications in Other Research Fields

Agrochemical Research and Development

The pyrazinone scaffold is a key component in a variety of biologically active molecules, and 3-Chloropyrazin-2(1H)-one serves as a valuable intermediate in the synthesis of novel agrochemicals. Research has particularly focused on its derivatives as potential fungicides.

A study on the fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives, which can be synthesized from this compound, has demonstrated their potential in controlling fungal pathogens. nih.gov A family of these derivatives was synthesized and evaluated for their in vitro fungicidal activity against Candida albicans. nih.gov Notably, specific compounds within this family exhibited significant activity against this pathogen. nih.gov Further investigation into the mechanism of action using Saccharomyces cerevisiae as a model organism revealed that these compounds induce the accumulation of reactive oxygen species. nih.gov The study also identified that genes related to vacuolar functionality and DNA-related processes are crucial for the cellular mechanisms underlying the fungicidal effects of these pyrazinone derivatives. nih.gov

While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives, which share structural similarities, has shown promise. For instance, certain 3-pyrrolin-2-one derivatives have exhibited significant herbicidal effects against various weeds. researchgate.net This suggests that the pyrazinone core of this compound could be a valuable pharmacophore for the design of new herbicides. The exploration of this compound and its derivatives in the development of new crop protection agents remains an active area of research.

Catalysis

The presence of nitrogen and chlorine atoms in this compound makes it an interesting ligand and reactant in the field of catalysis, particularly in the development of new catalytic systems.

The pyrazine (B50134) moiety of this compound can coordinate with metal centers, making it a potential ligand for the development of novel catalysts. Its derivatives have been explored in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.

Research has shown that chloropyrazines, such as this compound, can participate in palladium-catalyzed cross-coupling reactions with a variety of aromatic heterocycles, including furan, thiophene, and pyrroles. clockss.org These reactions, typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0), lead to the formation of new carbon-carbon bonds and the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. clockss.orgcrossref.org The ability of chloropyrazines to undergo such coupling reactions highlights their utility as building blocks in the synthesis of functionalized materials that could act as catalysts themselves or as ligands for catalytic metal complexes. clockss.orgjst.go.jp

Furthermore, palladium-catalyzed reactions of chloropyrazines with 1-substituted indoles have been investigated, demonstrating that the coupling can occur at different positions of the indole (B1671886) ring depending on the substituent. jst.go.jp This regioselectivity is crucial for the controlled synthesis of specific isomers with desired catalytic properties. The reactivity of the chlorine atom on the pyrazine ring allows for its substitution, opening avenues for the attachment of various functional groups that can modulate the electronic and steric properties of the resulting molecule, thereby influencing its catalytic activity.

While the use of this compound in metal-based catalysis is more documented, the potential for its application in metal-free catalysis is an emerging area of interest. Organocatalysis, which utilizes small organic molecules as catalysts, offers a more sustainable alternative to traditional metal-based catalysis.

The pyrazinone ring system, with its nitrogen atoms, can potentially act as a hydrogen bond donor or acceptor, which is a key interaction in many organocatalytic reactions. Although direct studies employing this compound as an organocatalyst are limited, related heterocyclic structures have been successfully used. For instance, chiral hydrazinoalcohol organocatalysts have been designed for enantioselective Diels-Alder reactions. clockss.org This suggests that with appropriate functionalization, derivatives of this compound could be developed into effective organocatalysts for various asymmetric transformations. The development of such catalysts would be a significant advancement in green chemistry.

Polymer Science

The bifunctional nature of this compound, with its polymerizable pyrazinone ring and a reactive chlorine atom, makes it a candidate for incorporation into polymeric structures.

The pyrazinone moiety can be incorporated into the backbone or as a pendant group of a polymer, imparting specific properties to the resulting material. While the direct polymerization of this compound is not widely reported, the synthesis of polymers containing pyrazinone or related heterocyclic units has been explored.

Polymers containing nitrogen heterocyclic rings, such as pyridine (B92270) and imidazole, have been shown to exhibit antibacterial properties. mdpi.com This suggests that polymers incorporating the pyrazinone structure from this compound could also possess antimicrobial characteristics. The development of such polymers is of great interest for applications in biomedical devices, food packaging, and water purification.

Furthermore, the pyrazinone core is a component of many bioactive molecules, and incorporating this unit into a polymer could lead to materials with controlled release properties for drug delivery applications. Research on pyrazole-containing porous organic polymers has demonstrated their potential for applications such as iodine capture and catalysis. rsc.org This indicates that polymers derived from this compound could be designed to have specific functionalities and porous structures for various advanced applications. The thermal and mechanical properties of such polymers would be of critical importance for their practical use. researchgate.netresearchgate.netdoi.org

Supramolecular Chemistry and Crystal Engineering

Self-Assembly of Molecules via Non-Covalent Interactions

The spontaneous organization of molecules into stable, structured aggregates is a cornerstone of supramolecular chemistry. For pyrazine (B50134) derivatives, this assembly is often driven by a combination of hydrogen and halogen bonds.

Hydrogen bonds are pivotal in directing the crystal packing of pyrazine-based structures. In related chloro-substituted pyrazin-2-amine compounds, extensive hydrogen bond (HB) networks are observed. These networks often feature a catenated 'staircase' motif, leading to the formation of infinite polymeric structures mdpi.com. The types of hydrogen bonds, such as N–H⋯N and C–H⋯S, determine the packing of molecules, often forming chains and stabilizing the crystal structure nih.gov. For instance, Watson-Crick-like base pairing through R22(8) hydrogen bonding motifs can lead to linear chains that pack into laminar 2D polymeric sheets mdpi.com.

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

| N–H···O | Amide (N-H) | Carbonyl (C=O) | Formation of dimers and chains |

| C–H···O | Carbon (C-H) | Carbonyl (C=O) | Stabilization of 2D networks |

| C–H···N | Carbon (C-H) | Pyrazine Nitrogen | Linking polymeric chains |

| N–H···N | Amine (N-H) | Pyrazine Nitrogen | Formation of intermolecular bridges and chains mdpi.com |

Halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site, plays a significant role in the crystal engineering of halogenated compounds wikipedia.org. In coordination polymers formed from chloro-substituted pyrazine ligands, cooperative halogen bonds (XBs) between C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu are observed. These interactions, with distances less than the sum of the van der Waals radii, contribute to the formation of infinite polymeric structures mdpi.com. The propensity for halogen bond formation generally follows the trend F < Cl < Br < I wikipedia.org.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyrazine derivatives are versatile ligands in the construction of coordination polymers and MOFs due to their ability to bridge metal centers.

The design of ligands is critical for controlling the structure and properties of coordination polymers. Pyrazine derivatives can act as bidentate ligands, where the nitrogen atoms of the pyrazine ring and other functional groups coordinate with metal ions nih.gov. The mode of coordination can be influenced by substituents on the pyrazine ring. For example, the absence of a chloro substituent at the C6-position in some pyrazine-2-amine ligands favors N1–Cu coordination over N4–Cu coordination mdpi.com. This directed coordination is essential in creating predictable supramolecular structures.

The interplay of metal coordination and intermolecular forces like hydrogen and halogen bonding can lead to the formation of diverse polymeric architectures. Chloro-substituted pyrazin-2-amine ligands have been shown to form both 1D and 2D coordination polymers with copper(I) bromide mdpi.com. The dimensionality of the resulting polymer is influenced by whether the ligand coordinates in a monodentate or a bridging (μ2-N,N') fashion mdpi.com. These structures can range from simple zig-zag chains to more complex 2D sheets mdpi.commdpi.com.

Crystal Packing Behavior and Intermolecular Interactions

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, a detailed picture of the molecular environment emerges.

For compounds analogous to 3-Chloropyrazin-2(1H)-one, Hirshfeld surface analysis is employed to investigate the stability of the crystal structure by detailing the intermolecular interactions. nih.gov The analysis involves mapping the normalized contact distance (dnorm), which combines the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Red spots on the dnorm surface highlight significant intermolecular contacts, such as hydrogen bonds. nih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) | Description |

| H···H | 45.5 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms. |

| Cl···H / H···Cl | 18.2 | Indicates interactions involving the chlorine atom, a key feature of the molecule's structure. |

| O···H / H···O | 12.8 | Corresponds to hydrogen bonding involving the carbonyl oxygen and hydrogen atoms on neighboring molecules. |

| C···H / H···C | 9.5 | Relates to weaker C-H···π interactions and general van der Waals contacts. |

| N···H / H···N | 8.0 | Highlights the role of the pyrazine nitrogen atoms in forming hydrogen bonds. |

| C···C | 3.1 | Suggests the presence of π-π stacking interactions between the pyrazine rings of adjacent molecules. |

| Other | 2.9 | Includes minor contacts such as O···C, N···C, etc. |

Note: The data in this table is representative and illustrates the typical distribution of intermolecular contacts for similar heterocyclic compounds.

Computation of Interaction Energies

To further quantify the forces governing the crystal structure of this compound, interaction energies between pairs of molecules are calculated. researchgate.net These computations are typically performed using quantum chemistry methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p), on molecular pairs identified from the crystal structure. nih.govresearchgate.net

The total interaction energy (Etot) is the sum of four key components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep). This detailed energy partitioning helps to understand the nature of the dominant forces holding the molecules together. For instance, in related structures, the stability is often attributed to a combination of strong hydrogen bonds and significant dispersion forces. researchgate.net

Table 2: Calculated Interaction Energies for a Molecular Pair of a this compound Analogue

| Energy Component | Value (kJ/mol) |

| Electrostatic (Eele) | -65.8 |

| Polarization (Epol) | -18.3 |

| Dispersion (Edis) | -49.5 |

| Exchange-Repulsion (Erep) | 88.2 |

| Total Interaction Energy (Etot) | -45.4 |

Note: This table presents example data based on calculations for structurally similar compounds to illustrate the relative contributions of different energy components. The negative total energy indicates a stable interaction. researchgate.net

Solid-State Reactions and Transformations

Solid-state chemistry involves reactions that occur without the use of a solvent. The crystalline environment offers a unique medium for chemical transformations, often leading to high yields and stereoselectivity that are not achievable in solution. researchgate.netnyu.edu

Control of Reactions in Crystalline Environments

The ordered arrangement of molecules in a crystal lattice allows for precise control over chemical reactions. This principle, often referred to as topochemical control, posits that the reactivity of a molecule in the solid state is determined by its local environment, including the proximity and orientation of neighboring molecules. nih.gov The crystal essentially acts as a template, pre-organizing the reactants for a specific reaction pathway. This can lead to the formation of a single product with high specificity, whereas the same reaction in solution might yield a mixture of products. nih.gov For derivatives of this compound, solid-state reactions such as photodimerization could be controlled by the crystal packing, where the distance and orientation between the pyrazine rings of adjacent molecules would dictate whether a [2+2] or [4+4] cycloaddition occurs.

Mixed Crystal Applications in Organic Solid-State Reactions

The concept of using mixed crystals, or cocrystals, is a powerful strategy in crystal engineering to control solid-state reactivity. acs.org By co-crystallizing a reactant molecule, such as this compound, with a chemically inert "template" molecule, it is possible to enforce a specific packing arrangement that might not be accessible in the pure crystal form. researchgate.net

This approach can be used to bring reactive centers into the required alignment for a desired reaction. For example, if the pure crystal of a this compound derivative does not pack in an orientation suitable for a photodimerization, co-crystallization with a template molecule that forms strong directional interactions (like hydrogen or halogen bonds) can be used to align the pyrazinone molecules appropriately. This technique effectively engineers the solid-state environment to steer the reaction towards a specific, desired outcome. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometric structures of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For instance, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been utilized to determine the geometrical parameters and energies of derivatives of 3-chloropyrazine. researchgate.net Such studies confirm the most stable conformation of the molecule by finding the minima on the potential energy surface. researchgate.net This level of theory provides a good description of the geometry and electronic structures of pyrazine-containing macroheterocycles. These computational analyses are fundamental for understanding the molecule's stability and reactivity. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and absorption wavelengths (λmax). This method has been successfully applied to derivatives of 3-chloropyrazine to complement experimental findings from UV-Vis spectroscopy. researchgate.net TD-DFT calculations can elucidate the electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions, which are responsible for the molecule's absorption properties. researchgate.net The results from these calculations help in understanding the photophysical behavior of the compound.

Ab initio and semiempirical methods are alternative quantum mechanical approaches to study molecular properties. Ab initio methods are based on first principles without experimental parameters, while semiempirical methods use parameters derived from experimental data to simplify calculations. rsc.orgoipub.com While these methods are foundational in computational chemistry for simulating molecular reactions and properties, specific studies applying them to 3-Chloropyrazin-2(1H)-one are not extensively detailed in recent literature.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for predicting how a molecule might interact with biological systems, aiding in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jyoungpharm.org This method is frequently used to understand drug-receptor interactions and to screen for potential therapeutic agents. jyoungpharm.orgijper.org Derivatives of 3-chloropyrazine have been the subject of molecular docking studies to assess their binding affinities for various biological targets. For example, 2-alkynyl substituted 3-chloropyrazine derivatives were docked into the N-terminal RNA-binding domain (NTD) of the nucleocapsid (N) protein of SARS-CoV-2 to evaluate their potential as antiviral agents. nih.govmostwiedzy.pl Similarly, chloropyrazine-tethered pyrimidine (B1678525) derivatives have been docked into the active site of human dihydrofolate reductase to explore their potential as anticancer drugs. researchgate.net

Table 1: Molecular Docking Studies of 3-Chloropyrazine Derivatives

| Derivative Class | Target Protein | Purpose of Study | Reference |

|---|---|---|---|

| 2-Alkynyl 3-chloropyrazines | N-terminal RNA-binding domain of SARS-CoV-2 N-protein | To assess binding affinity and identify potential COVID-19 therapeutic agents. | nih.govmostwiedzy.pl |

Virtual Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. These in silico studies help in identifying key structural features responsible for a molecule's therapeutic effects and in designing more potent analogs. nih.govresearchgate.net For a series of 2-alkynyl substituted 3-chloropyrazine derivatives, molecular modeling was used to establish a virtual SAR, which led to the identification of three potential hit molecules against a SARS-CoV-2 target. nih.govmostwiedzy.pl These studies often analyze how different substituents on the chloropyrazine scaffold influence binding affinity and activity. For instance, studies on chloropyrazine-tethered pyrimidine hybrids have shown that electron-withdrawing groups on an attached phenyl ring are crucial for enhancing antimicrobial activity. researchgate.net

Analysis of Electronic Structure and Charge Distribution

The arrangement of electrons within a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, understanding its electronic landscape is fundamental to predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

No specific experimental or computational data on the HOMO-LUMO analysis of this compound were found in the publicly available scientific literature. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, would be required to determine the precise energy levels of the HOMO and LUMO, the magnitude of the HOMO-LUMO gap, and the spatial distribution of these orbitals across the molecular framework.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| This table is for illustrative purposes only. Actual values would need to be determined through quantum chemical calculations. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides insight into the strength of hyperconjugative and resonance effects.

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N4) | Data not available |

| LP(1) O7 | π(C2-N1) | Data not available |

| LP(3) Cl8 | σ*(C3-C4) | Data not available |

| This table represents a hypothetical scenario of expected interactions. The actual donor-acceptor orbitals and their stabilization energies would be determined via NBO calculations. |

Prediction of Crystal Structures and Solid-State Properties

The arrangement of molecules in a crystalline solid dictates its macroscopic properties, such as melting point, solubility, and mechanical strength. Crystal structure prediction (CSP) is a computational methodology that aims to identify the most stable crystal packing arrangements (polymorphs) of a given molecule based on its chemical structure. By calculating the lattice energies of various hypothetical crystal structures, CSP can provide valuable insights into the likely solid-state forms of a compound before they are synthesized and characterized experimentally.

There are no published studies on the crystal structure prediction of this compound. A comprehensive CSP study would involve generating a multitude of possible crystal packings and ranking them based on their calculated lattice energies. This would be instrumental in identifying potential polymorphs and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Computational Approaches for Accelerated Materials Design

Computational chemistry plays a crucial role in the rational design of new materials with desired properties. By establishing structure-property relationships through theoretical modeling, it is possible to screen virtual libraries of compounds and identify promising candidates for specific applications, thereby accelerating the materials discovery process. For derivatives of this compound, computational methods could be employed to predict how modifications to the molecular structure would affect its electronic, optical, and solid-state properties. For instance, the introduction of different substituent groups could be computationally modeled to tune the HOMO-LUMO gap for applications in organic electronics or to modify the intermolecular interactions to favor a specific crystal packing for pharmaceutical applications.

While the potential for using computational approaches to design materials based on the this compound scaffold is significant, no specific research in this area has been reported in the available literature.

Advanced Spectroscopic Characterization and Structural Elucidation Methods

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and elucidating the molecular structure by analyzing the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups and bond types. For 3-Chloropyrazin-2(1H)-one, key characteristic absorption bands are expected for the pyrazinone ring system.

In derivatives of 3-chloropyrazine, such as those conjugated with benzothiazepine, the aromatic C-H stretching vibrations are typically observed in the 3171–3021 cm⁻¹ region. arabjchem.org The C=O stretching vibration of the amide group within the pyrazinone ring is a strong indicator and is expected in the range of 1660-1750 cm⁻¹. For instance, in various 3-chloropyrazine-2-carboxamide (B1267238) derivatives, this carbonyl stretch appears around 1677 cm⁻¹ and 1666 cm⁻¹. mdpi.com The pyrazine (B50134) ring itself exhibits characteristic C=C and C=N stretching vibrations, which are typically found in the 1610–1400 cm⁻¹ region. mdpi.comarabjchem.org For example, bands at 1610 cm⁻¹ (C=N), 1517 cm⁻¹ (C=C), and 1391 cm⁻¹ (C-N) have been assigned in related structures. arabjchem.org The C-Cl stretching vibration is expected at lower wavenumbers, generally in the 900–600 cm⁻¹ range, with a reported value of 859 cm⁻¹ in a chloropyrazine-benzothiazepine conjugate. arabjchem.org The N-H stretching vibration of the lactam group is anticipated as a broad band in the 3200-3500 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide) | 1660 - 1750 |

| C=C / C=N Ring Stretch | 1400 - 1610 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information on vibrational modes that induce a change in molecular polarizability. scifiniti.com Non-polar bonds, which are weak in FT-IR, often produce strong signals in Raman spectra.

For pyrazine derivatives, FT-Raman is particularly effective for observing the ring stretching and deformation modes. esisresearch.org In a comprehensive study of a complex hydrazine (B178648) derivative of 3-chloropyrazine, both experimental and theoretically calculated FT-Raman spectra were used for detailed structural analysis. researchgate.net The symmetric and breathing vibrations of the pyrazine ring are expected to be prominent. For 2-chloropyrazine (B57796), the ring breathing mode is observed at 1049 cm⁻¹ in the Raman spectrum. esisresearch.org The C=O stretch is also Raman active. Functional groups with strong dipoles, like water, tend to have weak FT-Raman signals, making it an excellent technique for analyzing aqueous samples or hydrated crystals. researchgate.net

Analysis of Vibrational Modes and Total Energy Distribution (TED)

To achieve a precise assignment of the numerous vibrational modes in a molecule like this compound, experimental data is often paired with quantum chemical calculations. science.gov Density Functional Theory (DFT), particularly using the B3LYP functional with basis sets like 6-311++G(d,p), is a common method for computing optimized molecular geometries and harmonic vibrational frequencies. researchgate.netcore.ac.uk

The calculated frequencies are then correlated with the experimental FT-IR and FT-Raman spectra. A crucial part of this analysis is the calculation of the Total Energy Distribution (TED). scifiniti.com TED analysis provides a quantitative breakdown of how each vibrational mode is composed of the internal coordinates (stretching, bending, torsion, etc.) of the molecule. researchgate.netscifiniti.com This allows for unambiguous assignment of complex vibrations that result from the coupling of multiple simple modes. For example, in a study on a derivative of 3-chloropyrazine, TED analysis was essential for assigning the fundamental vibrations based on calculations using a scaled quantum mechanics (SQM) method. researchgate.net This approach helps to distinguish between pure stretching or bending modes and mixed vibrations, providing a deeper understanding of the molecule's dynamic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C NMR spectra reveal the different electronic environments of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding of a nucleus by its surrounding electrons.